molecular formula C14H15N2NaO3 B12650687 Sodium 5,5-diethyl-1-phenylbarbiturate CAS No. 59960-26-8

Sodium 5,5-diethyl-1-phenylbarbiturate

Cat. No.: B12650687
CAS No.: 59960-26-8
M. Wt: 282.27 g/mol
InChI Key: XMBUSMPNPGGMHG-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Classification in Academic Contexts

The compound specified as "Sodium 5,5-diethyl-1-phenylbarbiturate" is most precisely identified in chemical literature as Sodium 5-ethyl-5-phenylbarbiturate . who.intnih.goviarc.fr It is the sodium salt of phenobarbital (B1680315). nih.govontosight.ai The nomenclature can vary across different contexts, with several synonyms used in academic and chemical databases.

In the systematic nomenclature of the International Union of Pure and Applied Chemistry (IUPAC), the parent acid, phenobarbital, is named 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. who.inteuropa.eu The sodium salt is therefore referred to as sodium 5-ethyl-5-phenyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate or sodium;5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate. nih.gov

Chemically, it is classified as a barbiturate (B1230296), a class of compounds derived from barbituric acid (2,4,6-(1H,3H,5H)-pyrimidinetrione). europa.euwikipedia.org These are closed-chain ureic compounds, or ureides. nih.gov The presence of the sodium ion renders the compound more water-soluble compared to its parent acid, phenobarbital, which is pertinent for its preparation in aqueous solutions for research purposes. iarc.frontosight.ai

Below is a table detailing the key identifiers and chemical properties of Sodium 5-ethyl-5-phenylbarbiturate.

PropertyValue
Chemical Name Sodium 5-ethyl-5-phenylbarbiturate iarc.fr
Synonyms Phenobarbital sodium, Sodium phenobarbitone, Sodium phenylethylmalonylurea nih.govnoaa.gov
IUPAC Name sodium;5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate nih.gov
CAS Number 57-30-7 who.intnih.gov
Molecular Formula C₁₂H₁₁N₂NaO₃ who.intnih.gov
Molecular Weight 254.22 g/mol ontosight.ai

Historical Perspectives on Barbituric Acid Derivatives in Chemical Research

The study of barbiturates dates back to 1864, when the German chemist Adolf von Baeyer synthesized the parent compound, barbituric acid. wikipedia.orgnih.govgeneral-anaesthesia.com This was achieved by condensing urea (B33335) with diethyl malonate. wikipedia.org Von Baeyer's work on uric acid derivatives, which led to the discovery of barbituric acid, was a significant contribution to organic chemistry. nobelprize.orgbritannica.comwikipedia.org For his extensive work in organic chemistry, including the synthesis of indigo (B80030) and work on organic dyes, von Baeyer was awarded the Nobel Prize in Chemistry in 1905. general-anaesthesia.comnobelprize.org

Barbituric acid itself is not pharmacologically active. general-anaesthesia.commdpi.com The research focus soon shifted to creating derivatives by substituting various groups at the 5-position of the pyrimidine (B1678525) ring. mdpi.comacs.org The first such active derivative to be marketed was diethyl-barbituric acid, known as barbital (B3395916), introduced in 1904 following the work of Emil Fischer and Josef von Mering. europa.eunih.gov

In 1911, a significant advancement occurred with the synthesis of phenobarbital by chemists at Bayer. europa.eunih.gov This was achieved by substituting one of the ethyl groups of barbital with a phenyl radical, creating 5-ethyl-5-phenylbarbituric acid. who.intnih.gov This development marked a key moment in the expansion of barbiturate chemistry, leading to the synthesis of over 2,500 different barbiturates throughout the 20th century, of which about 50 found clinical use. europa.euwikipedia.orgnih.gov The introduction of the phenyl group was a pivotal structural modification that expanded the research applications of the barbiturate class.

A timeline of key historical developments is presented below.

YearEventKey Figure(s)
1864 Synthesis of barbituric acid. nih.govgeneral-anaesthesia.comAdolf von Baeyer
1902 Discovery of barbital (diethylbarbituric acid). general-anaesthesia.comJosef von Mering & Emil Fischer
1904 Clinical introduction of barbital. europa.eunih.govE. Merck / F. Bayer and Co.
1905 Adolf von Baeyer receives the Nobel Prize in Chemistry. nobelprize.orgAdolf von Baeyer
1911 Synthesis of phenobarbital. europa.eunih.govHeinrich Hörlein (Bayer)
1912 Clinical introduction of phenobarbital. wikipedia.orggeneral-anaesthesia.comBayer

Contemporary Research Trajectories for this compound

In modern chemical and biomedical research, Sodium 5-ethyl-5-phenylbarbiturate (phenobarbital sodium) serves as a valuable tool in several areas. While its clinical applications have evolved, its use in fundamental research continues to yield important findings.

One major area of contemporary research involves its use as a classic inducer of hepatic cytochrome P-450 (CYP) enzymes, particularly isoforms like CYP2B6 and CYP3A. nih.gov Researchers utilize phenobarbital to study the mechanisms of drug metabolism, enzyme induction, and drug-drug interactions. These studies are crucial for understanding how the body processes various compounds and for the development of new therapeutic agents.

Another significant research trajectory focuses on the compound's interaction with neurotransmitter receptors. Barbiturates, including phenobarbital, are known to modulate the function of the gamma-aminobutyric acid type A (GABA-A) receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system. nih.govwikipedia.org Recent research has employed techniques like X-ray crystallography to elucidate the three-dimensional structure of barbiturates bound to their receptor targets. asbmb.org These structural studies provide precise insights into the molecular basis of their action, showing that they bind within the central pore of the ion channel, thereby prolonging the duration of channel opening. wikipedia.orgasbmb.org

Furthermore, the foundational structure of barbituric acid has found applications in the field of supramolecular chemistry. Since the late 1980s, researchers have designed and synthesized artificial receptors that can bind barbiturates through complementary hydrogen bonds. wikipedia.org This line of inquiry is not focused on therapeutic applications but on the development of novel materials and molecular devices, using the specific and predictable binding properties of the barbiturate structure. wikipedia.org

Properties

CAS No.

59960-26-8

Molecular Formula

C14H15N2NaO3

Molecular Weight

282.27 g/mol

IUPAC Name

sodium;5,5-diethyl-1-phenylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C14H16N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3,(H,15,17,19);/q;+1/p-1

InChI Key

XMBUSMPNPGGMHG-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)[N-]C(=O)N(C1=O)C2=CC=CC=C2)CC.[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Pathways to Barbituric Acid Analogues

The cornerstone of barbiturate (B1230296) synthesis is the condensation reaction, a method that has been refined over many decades. These early approaches, while effective, possessed inherent limitations that prompted the development of more advanced techniques.

The most traditional and widely recognized method for synthesizing the barbiturate ring system is the condensation of a urea (B33335) derivative with a disubstituted malonic ester. libretexts.org For Sodium 5,5-diethyl-1-phenylbarbiturate, this involves the reaction between 1-phenylurea (B166635) and diethyl diethylmalonate.

This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in an alcoholic solvent. The base serves two critical purposes: it deprotonates the urea derivative, increasing its nucleophilicity, and facilitates the condensation by promoting the elimination of ethanol (B145695). The general mechanism involves a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the malonic ester, leading to the formation of the six-membered heterocyclic ring. libretexts.org

While this method is robust, the synthesis of the required precursors can present challenges. For instance, arylated malonic esters are generally more difficult to prepare than their alkylated counterparts. iaea.org Nevertheless, this condensation remains a fundamental approach in barbiturate chemistry. mdpi.com Variations in the base and solvent system have been explored to optimize yields; for example, using sodium methoxide (B1231860) in methanol (B129727) has been reported to provide higher yields for phenyl-substituted barbituric acids compared to sodium ethoxide in ethanol. iaea.org

Table 1: Key Components in Foundational Barbiturate Synthesis
Reactant 1Reactant 2Key ReagentProduct Type
Urea or Substituted Urea (e.g., 1-Phenylurea)Disubstituted Malonic Ester (e.g., Diethyl diethylmalonate)Sodium Ethoxide / Sodium Methoxide1,5,5-Trisubstituted Barbiturate

The first synthesis of barbituric acid was achieved by Adolf von Baeyer in 1864 through the condensation of urea and malonic acid. scispace.com The first pharmacologically active derivative, barbital (B3395916) (5,5-diethylbarbituric acid), was introduced in the early 1900s. libretexts.orgeuropa.eu These early syntheses, while groundbreaking, were often hampered by several chemical limitations.

The primary challenges included:

Limited Substrate Scope: The classical malonic ester synthesis does not work well for aryl halides, making the introduction of a phenyl group at the C5 position difficult via this route. mdpi.com This necessitated the development of alternative methods to create precursors like α-phenylmalonic esters. who.int

Yield and Purity: Yields could be variable, and the purification of the final product from the reaction mixture and by-products could be tedious. iaea.orgtandfonline.com

Lack of Control in Polysubstituted Derivatives: Synthesizing complex, polysubstituted barbiturates, especially those with different substituents on the two nitrogen atoms, was challenging and often required multi-step procedures.

These limitations drove chemists to explore more efficient, versatile, and milder synthetic methodologies.

Advanced Synthetic Strategies for Barbiturate Structures

Modern organic synthesis has introduced a variety of sophisticated techniques to overcome the limitations of classical methods. These include one-pot reactions for improved efficiency and stereoselective methods for creating chiral molecules.

Several MCR strategies have been developed for barbiturates. A notable method involves the three-component, one-pot sequential synthesis of N-aryl, N'-alkyl barbiturates. acs.orgnih.gov This process can begin with the condensation of N-alkyl, N'-aryl carbodiimides with malonic acid monoesters, which forms an N-acyl urea intermediate. acs.org This intermediate can then be cyclized in the presence of a base like sodium hydroxide (B78521). acs.org By adding an electrophile (such as an alkyl halide) in the final step, a fully substituted barbiturate can be generated in a highly efficient sequence. nih.govacs.org

These methods are valued for their high degree of reaction mass efficiency and their suitability for combinatorial chemistry, enabling the rapid generation of diverse libraries of barbiturate analogues. acs.orgrsc.org

Table 2: Example of a Three-Component Sequential Synthesis
Component 1Component 2Component 3IntermediateFinal Product
Malonic Acid MonoesterCarbodiimideAlkyl Halide (Electrophile)N-Acyl UreaFully Substituted Barbiturate

While this compound is an achiral molecule, the synthesis of chiral barbiturates (where the C5 carbon is a stereocenter) is an important area of advanced organic chemistry. Enantioselective synthesis is crucial for producing single-enantiomer compounds, which can have distinct pharmacological profiles.

Asymmetric catalytic protocols for these syntheses were, for a long time, relatively unexplored. acs.orgacs.org Recent advancements have focused on catalytic enantioselective reactions. For example, the [4+2] cycloaddition (Diels-Alder reaction) between vinyl benzoxazinanones and barbiturate-based olefins has been achieved using a chiral palladium(0)/ligand complex as a catalyst. acs.orgnih.gov This method allows for the creation of complex barbiturate-fused spirotetrahydroquinolines with high diastereoselectivity and enantioselectivity (up to >99:1 dr and 97% ee). acs.orgnih.gov

Other strategies include phosphine-catalyzed asymmetric [4+2] annulation reactions and organocatalyzed Michael additions, which have been successfully used to construct chiral spirobarbiturates and other complex barbiturate-containing scaffolds with high enantiomeric excesses. mdpi.comsemanticscholar.org These methods demonstrate the high level of stereochemical control achievable in modern barbiturate synthesis.

Electrochemical methods offer a unique approach to synthesis, using electrical current to drive oxidation or reduction reactions. These techniques can often be performed under mild conditions and can provide alternative pathways to molecules that are difficult to access through conventional means.

The electrochemical synthesis of barbiturate derivatives has been demonstrated, although it is a less common approach than traditional condensation or multicomponent reactions. Research has shown that the electrochemical oxidation of barbituric acids can lead to the formation of novel dimeric or oligomeric structures. acs.orgacs.org For example, the electrolysis of 1,3-dimethylbarbituric acid at a pyrolytic graphite (B72142) electrode resulted in the synthesis of a new cyclic trimeric species. acs.org

More recently, the electrochemical thiocyanation of barbituric acids has been developed. nih.gov In this process, an electric current is used to generate thiocyanogen (B1223195) ((SCN)₂) from a thiocyanate (B1210189) salt. This reactive species then adds to the enol tautomer of a barbituric acid to yield a thiocyanated derivative. nih.gov This method highlights the potential of electrochemistry to introduce specific functional groups onto the barbiturate scaffold under constant current conditions. nih.gov

Derivatization through Alkylation and Halogenation

The core structure of barbituric acid serves as a scaffold for extensive derivatization, primarily through alkylation and halogenation at the C5 position. These modifications are crucial for creating a diverse range of derivatives.

Alkylation: The introduction of alkyl groups at the C5 position is a cornerstone of barbiturate synthesis. While the primary synthesis often involves the condensation of a pre-alkylated malonic ester, direct alkylation of the barbituric acid ring is also a viable, though sometimes challenging, pathway. One of the main difficulties is controlling the extent of alkylation to avoid mixtures of mono- and di-substituted products. Research has shown that C-alkylation of barbituric acid can be achieved through a Michael addition reaction with α,β-unsaturated esters. researchgate.net For instance, a solvent-free method using a K2CO3/nano-mordenite catalyst has been developed for this purpose, yielding C-alkylated products in good to excellent yields. researchgate.net

More advanced strategies involve stereoselective alkylation. Palladium-catalyzed asymmetric allylic alkylation (AAA) has been used to create chiral barbiturate derivatives, although sometimes with modest yields and enantiomeric excess. mdpi.com The choice of N-substituents on the barbiturate ring can influence the reaction; for example, 1,3-dimethyl barbituric acid is more soluble and reacts faster than the parent compound, a phenomenon attributed to the electron-donating effect of the N-alkyl groups. mdpi.com This N-substitution also prevents potential O-alkylation, a competing side reaction. mdpi.com

Halogenation: Halogenation provides a reactive handle for further functionalization. The bromination of 5-phenylbarbituric acid has been successfully accomplished using bromine water in an aqueous sodium hydroxide solution. gatech.edugatech.edu The resulting 5-bromo-5-phenylbarbituric acid is a key intermediate for synthesizing new derivatives through nucleophilic substitution of the bromine atom. gatech.edugatech.edu For example, various amines can be reacted with the bromo-derivative to form 5-amino-5-phenylbarbituric acid compounds. gatech.edu

A proposed mechanism for the reaction of 5-bromo-5-phenylbarbituric acid with certain nucleophiles involves the generation of a bromonium ion and a barbiturate ion. gatech.edu The subsequent reaction depends on the nature of the nucleophile. gatech.edu

Synthesis from Schiff Bases

Schiff bases, or imines, serve as versatile intermediates in organic synthesis, including the preparation of barbiturate derivatives. nahrainuniv.edu.iqresearchgate.net The general approach involves the condensation of an aldehyde or ketone with a primary amine. nahrainuniv.edu.iq These intermediates can then be incorporated into the barbiturate ring system.

One synthetic route involves reacting acetanilide (B955) derivatives with Schiff bases, followed by further reactions to build the barbituric acid ring. nahrainuniv.edu.iq For instance, barbituric acid derivatives can be synthesized by reacting previously prepared acetanilide derivatives with guanidine (B92328) carbonate and diethyl malonate. nahrainuniv.edu.iq Additionally, 5-acylbarbituric acids can be transformed into their corresponding Schiff bases through high-yield condensation reactions, which are noted for their potential biological activity. researchgate.net The synthesis of Schiff bases themselves is often an acid-catalyzed condensation reaction. researchgate.net

Mechanistic Pathways and Intermediate Characterization in Barbiturate Synthesis

The primary and most industrially significant method for synthesizing 5,5-disubstituted barbiturates is the condensation reaction between a substituted malonic ester and urea in the presence of a strong base. gatech.edugoogle.com For this compound, the key starting material is diethyl α-ethyl-α-phenylmalonate. google.com This is condensed with urea using a base like sodium methoxide in methanol. google.comiaea.org

The mechanism, while not exhaustively detailed in all literature, is understood to proceed via a base-catalyzed condensation. gatech.edu The base (e.g., methoxide) deprotonates urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonic ester in a sequence of addition-elimination steps to form the heterocyclic pyrimidinetrione ring.

Alternative mechanistic pathways are employed for creating derivatives. The Knoevenagel condensation, a variant of the aldol (B89426) condensation, is frequently used to synthesize 5-arylidene barbituric acids, which are important intermediates. mdpi.com This involves the reaction of an aromatic aldehyde with the active methylene (B1212753) group at C5 of barbituric acid. mdpi.com These intermediates can then undergo a Michael addition reaction to introduce a second substituent at the C5 position. mdpi.com

For halogenation, the reaction of 5-bromo-5-phenylbarbituric acid with certain indole (B1671886) compounds led to the proposal of a mechanism involving the formation of a bromonium ion and a barbiturate ion intermediate. gatech.edu The barbiturate ion then abstracts a proton from the reaction mixture, leading to the isolation of 5-phenylbarbituric acid as the main product in those specific cases. gatech.edu

The structural confirmation of synthetic intermediates and final products in barbiturate chemistry relies on a suite of spectroscopic techniques. Mass spectrometry is used to determine the molecular weight and to study fragmentation patterns, which can provide evidence of covalent bond formation between the barbiturate core and substituent groups. gatech.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise molecular structure. For example, in a related compound, 5-(4-formylphenyl)barbituric acid, ¹H NMR and ¹³C NMR were used to confirm the structure, with specific signals corresponding to the protons and carbons of the phenyl ring, the aldehyde group, and the barbiturate ring. thieme-connect.de

X-ray crystallography provides definitive proof of structure and stereochemistry. The crystal structure of a salt of 5-ethyl-5-phenylbarbituric acid with triphenyl tetrazolium has been determined, revealing detailed information about bond lengths, angles, and intermolecular interactions in the solid state. mdpi.com Additionally, elemental analysis is performed to confirm the empirical formula of the synthesized compounds, ensuring the calculated and found percentages of carbon, hydrogen, and other elements are in agreement. thieme-connect.de Spectral data for isotopically labeled intermediates and final drug products, such as deuterium-labeled phenobarbital-ethyl-d5, have also been presented in the literature to support structural assignments. researchgate.net

Optimization and Industrial Considerations in Barbiturate Chemical Synthesis

The optimization of synthetic routes to barbiturates is critical for industrial-scale production, focusing on yield, purity, cost-effectiveness, and environmental impact. A key development in the synthesis of phenyl-substituted barbiturates was the switch from sodium ethoxide in ethanol to sodium methoxide in methanol for the condensation step. iaea.org This change resulted in a significant increase in yield, consistently achieving over 70% for phenyl barbituric acid. iaea.org

A patented industrial preparation method for 5-ethyl-5-phenyl barbituric acid emphasizes a process that is stable, uses mild reaction conditions, is easy to control, and results in high yields and stable product quality. google.com This method involves the condensation of α-ethyl-α-phenyl ethyl malonate with urea in a methanol solution of sodium methoxide. google.com The process includes distillation to drive the reaction, followed by acidification to precipitate the crude product, and a final recrystallization step from an aqueous ethanol solution to obtain the purified product. google.com The aftertreatment is described as simple, with less waste and lower production costs. google.com

The table below outlines key parameters from an optimized industrial process. google.com

ParameterValue/ConditionPurpose
Reactants α-ethyl-α-phenyl ethyl malonate, Urea, Sodium MethoxideFormation of the core barbiturate structure.
Molar Ratio α-ethyl-α-phenyl ethyl malonate : Sodium Methoxide : Urea = 1 : 1.5-2.5 : 1.8-2.8To ensure complete reaction and high conversion.
Solvent MethanolReaction medium.
Reaction Temp. 85–110 °C (Distillation)To drive the condensation reaction to completion by removing alcohol byproduct.
Purification Acidification (HCl, pH 2-5), Recrystallization (Aqueous Ethanol)Isolation and purification of the final product.

Modern synthetic strategies also focus on developing more efficient and environmentally friendly catalytic systems. mdpi.com This includes the use of reusable catalysts like ionic liquids or solid acid catalysts for Knoevenagel condensations to produce 5-arylidene intermediates in excellent yields (up to 99%). mdpi.com Solvent-free C-alkylation reactions using recyclable nanocrystalline catalysts also represent a move towards greener and more efficient production methods. researchgate.net

Reduction of Byproduct Formation and Waste in Synthesis

The traditional synthesis of phenobarbital (B1680315), the precursor to its sodium salt, often involves the condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base like sodium ethoxide. thaiscience.info While effective, this method can lead to the formation of various byproducts and generate significant waste. Modern synthetic approaches focus on optimizing reaction conditions, exploring alternative reagents, and employing green chemistry principles to enhance yield and purity while minimizing environmental impact.

A key strategy in reducing byproducts is the careful control of reaction parameters. A study investigating the synthesis of phenobarbital compared different methods and found that the order of addition of reactants significantly impacts the final yield. thaiscience.info For instance, adding urea to a solution of sodium methoxide before the addition of diethyl ethylphenylmalonate resulted in a higher yield (17.45%) compared to other sequences. thaiscience.info This suggests that controlling the concentration of the reactive species can suppress side reactions.

One patented method for the preparation of 5-ethyl-5-phenyl barbituric acid, which is then converted to its sodium salt, emphasizes process stability and waste reduction. thaiscience.info This method involves reacting diethyl α-ethyl-α-phenylmalonate with urea in a methanol solution of sodium methoxide. The process is described as having stable and mild reaction conditions, which are easier to control, leading to stable product quality, high yield, and less waste, making it suitable for industrial production. thaiscience.info

Table 1: Comparison of Phenobarbital Synthesis Methods and Yields

MethodBaseOrder of AdditionReported Yield (%)Reference
Method 1Sodium EthoxideDiethyl ethylphenylmalonate then UreaLow thaiscience.info
Method 2, Category 1Sodium MethoxideDiethyl ethylphenylmalonate then Urea1.02% - 1.66% thaiscience.info
Method 2, Category 2Sodium MethoxideUrea then Diethyl ethylphenylmalonate17.45% thaiscience.info
Patented MethodSodium MethoxideDiethyl α-ethyl-α-phenylmalonate and UreaHigh (not specified) thaiscience.info

The generation of waste in chemical synthesis is a significant concern, and the pharmaceutical industry is increasingly adopting green chemistry metrics to assess the environmental performance of manufacturing processes. Two such metrics are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

The E-Factor , on the other hand, is a more practical measure that considers the total mass of waste generated per kilogram of product. libretexts.org This includes byproducts, unreacted starting materials, solvents, and other process aids. The pharmaceutical industry, due to the complexity of its syntheses, has historically had high E-factors, but there is a strong drive to reduce these values. libretexts.org

Table 2: Green Chemistry Metrics in Pharmaceutical Synthesis

MetricDescriptionIdeal ValueTypical Pharmaceutical Industry Value
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Varies by reaction type
E-Factor Total weight of waste (kg) / Weight of product (kg)025 - 100+

Catalytic Reactions: The use of catalysts can enable more efficient transformations, reduce the need for stoichiometric reagents (which end up as waste), and allow for milder reaction conditions.

Process Intensification: Developing continuous flow processes instead of batch reactions can lead to better control, higher yields, and reduced waste.

Research into the synthesis of barbituric acid derivatives has explored various "green" methodologies, such as solvent-free reactions using grinding techniques and the use of heterogeneous catalysts that can be easily separated and reused. irapa.org While not always directly applied to this compound in the cited literature, these approaches represent the future direction of pharmaceutical manufacturing to reduce byproduct formation and waste.

The primary byproducts in the condensation reaction between diethyl ethylphenylmalonate and urea can arise from incomplete reactions, side reactions of the reactants or intermediates, and degradation of the product under the reaction conditions. For instance, hydrolysis of the ester groups of diethyl ethylphenylmalonate or the degradation of urea can lead to impurities. The optimization of reaction time, temperature, and the stoichiometry of the reactants is crucial to minimize the formation of these byproducts.

Structural Characterization and Molecular Analysis

Molecular Architecture of Sodium 5,5-diethyl-1-phenylbarbiturate

The core of this compound is the barbituric acid ring system, a heterocyclic compound that forms the basis for a wide class of substances known as barbiturates. The specific substitutions on this ring are what differentiate this compound.

The barbituric acid core is a pyrimidine-2,4,6(1H,3H,5H)-trione. The properties of barbiturate (B1230296) derivatives are highly dependent on the nature of the substituents at the C5 position. The acidity of the N-H protons and the potential for keto-enol tautomerism are particularly influenced by these substitutions. thieme-connect.de In the case of this compound, the presence of two ethyl groups at the C5 position prevents tautomerism at this site, locking it in the keto form. The acidity of the barbiturate ring is also influenced by the electron-withdrawing or electron-donating nature of its substituents. thieme-connect.de

The chemical structure of this compound is significantly shaped by its three key substituents:

5,5-Diethyl Groups : The two ethyl groups at the C5 position are alkyl groups, which are generally considered to be electron-donating. This substitution pattern is crucial as it imparts a specific three-dimensional conformation to the molecule. The presence of two substituents at this position is a defining feature of many barbiturates. nih.gov

Sodium Ion : As a sodium salt, the compound exists in an ionized form, with the sodium cation associated with the deprotonated barbiturate ring. This deprotonation typically occurs at one of the nitrogen atoms, forming a sodium salt which enhances water solubility. sigmaaldrich.comnih.gov

The combination of a bulky, non-polar diethyl substitution at C5 and a planar, aromatic phenyl group at N1 results in a molecule with a distinct and complex three-dimensional shape.

Advanced Spectroscopic Investigations

Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of this compound. Each method provides unique insights into the compound's atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structures like barbital (B3395916) (5,5-diethylbarbituric acid) and phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid). nih.govnih.gov

Predicted ¹H NMR Data The proton NMR spectrum is expected to show signals corresponding to the ethyl and phenyl protons.

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H7.2 - 7.5Multiplet5H
-CH₂- (ethyl)~1.9 - 2.1Quartet4H
-CH₃ (ethyl)~0.8 - 1.0Triplet6H

Predicted ¹³C NMR Data The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the phenyl carbons, and the ethyl carbons.

Carbon Type Predicted Chemical Shift (ppm)
C=O (Carbonyl)170 - 185
C (Phenyl)125 - 140
C5~55 - 60
-CH₂- (ethyl)~30 - 35
-CH₃ (ethyl)~8 - 12

IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl groups and the aromatic ring. The absence of a significant N-H stretching band would confirm the substitution at the N1 position and the formation of the sodium salt. nist.govnist.gov

Functional Group Expected Wavenumber (cm⁻¹) Vibration
C=O (Amide)1680 - 1720Stretch
C=C (Aromatic)1450 - 1600Stretch
C-N1350 - 1450Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum is influenced by the chromophores within the molecule. The barbiturate ring and the phenyl group are the primary chromophores. The phenyl substitution on the nitrogen atom can lead to a shift in the absorption maximum compared to barbiturates with only alkyl substitutions. nist.gov

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular weight of the parent compound (the non-salt form, 5,5-diethyl-1-phenylbarbituric acid) is 260.30 g/mol .

Upon ionization, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for barbiturates involve the loss of the alkyl substituents at the C5 position and cleavage of the barbiturate ring. nih.gov

Predicted Fragmentation Data

m/z (mass-to-charge ratio) Predicted Fragment Interpretation
260[M]⁺Molecular ion of the acid form
231[M - C₂H₅]⁺Loss of an ethyl radical
203[M - C₂H₅ - CO]⁺Subsequent loss of carbon monoxide
118[C₆H₅NCO]⁺Fragment containing the phenyl and isocyanate group

Crystallographic Analysis and Solid-State Characteristics

The solid-state properties of barbiturates are of significant interest due to their influence on the compound's physical and chemical stability. Crystallographic studies provide the most definitive data on the three-dimensional arrangement of atoms and molecules in a crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that yields precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu It is the gold standard for elucidating the absolute molecular structure of a compound. scielo.br

While specific crystallographic data for this compound is not readily found in surveyed literature, the crystal structures of its parent compounds, Phenobarbital and Barbital, have been extensively studied and provide an excellent model for its expected structural characteristics. The structures of Phenobarbital polymorphs, for instance, have been determined from both powder and single-crystal X-ray diffraction data. researchgate.netresearchgate.netnih.gov These analyses confirm the molecular connectivity and provide detailed insight into intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

The table below presents representative crystallographic data for highly relevant structural analogs, which serves as a predictive framework for 1-phenyl-5,5-diethylbarbituric acid, the conjugate acid of the title compound.

Interactive Table 1: Crystallographic Data of Analogous Barbiturates

Parameter Phenobarbital (Form I) researchgate.netnih.gov Phenobarbital (Form II) researchgate.netnih.gov Phenobarbital (Form V) nih.gov
Crystal System Monoclinic Triclinic Monoclinic
Space Group P2₁/n P1 P2₁/n
a (Å) 21.0373 12.3385 13.0642
b (Å) 6.3688 13.1118 17.519
c (Å) 25.1017 13.5684 13.9161
α (°) 90 69.851 90
β (°) 103.543 82.254 115.865
γ (°) 90 84.144 90
Z 12 6 8
Z' 3 3 2

Z = number of molecules per unit cell; Z' = number of molecules in the asymmetric unit.

Studies of Crystalline Forms and Polymorphism

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct arrangement and/or conformation of molecules in the crystal lattice. nih.gov This phenomenon is particularly prevalent in barbiturates and has been studied extensively for compounds like Phenobarbital, for which at least a dozen polymorphs have been identified. researchgate.netresearchgate.netnih.gov

The various polymorphic forms of Phenobarbital arise from differences in molecular conformation and hydrogen-bonding patterns. nih.gov The primary intermolecular interaction governing the crystal packing in many barbiturates is the formation of hydrogen-bonded dimers via the N-H donor and C=O acceptor groups of the barbiturate ring, typically forming an R²₂(8) graph set motif. nih.gov These dimers then arrange into different one-dimensional chains or two-dimensional networks, leading to the observed polymorphism. researchgate.net In the case of 1-phenyl-5,5-diethylbarbituric acid, the presence of only one N-H group (at position 3) would alter the specific hydrogen bonding networks compared to Phenobarbital or Barbital, though strong dimeric interactions would still be anticipated. The existence of different polymorphs for Barbital has also been confirmed through crystal optical studies and analysis of melting behavior. nih.gov

Tautomerism and Conformational Dynamics

The barbiturate ring system is not static; it exhibits dynamic behaviors including tautomerism and conformational flexibility, which are critical to its chemical properties.

Investigation of Amido-Imidol Tautomerism in Barbituric Acid Derivatives

Barbituric acid and its derivatives can theoretically exist in several tautomeric forms due to the mobility of protons. The most significant equilibrium is the amido-imidol (also known as lactam-lactim) tautomerism, where a proton can migrate from a nitrogen atom to a carbonyl oxygen, converting an amide group into an imidic acid (iminol). researchgate.netresearchgate.net

For the vast majority of barbituric acid derivatives, including the parent compound, the tri-keto (lactam) form is overwhelmingly the most stable and predominant species in both the solid state and in solution. nih.gov Theoretical studies confirm that the tri-keto tautomer is the most stable, although substitution at the C5 position can decrease the energy difference between tautomeric forms. nih.gov In this compound, the negative charge is delocalized across the O=C-N-C=O system, but its conjugate acid, 1-phenyl-5,5-diethylbarbituric acid, is expected to exist almost exclusively in the diketo-amide form under normal conditions.

Conformational Preferences and Stereochemical Insights

The stereochemistry and conformational flexibility of barbiturates are determined by the nature of the substituents on the ring. scielo.br In the case of this compound, the C5 carbon is substituted with two identical ethyl groups, meaning it is not a chiral center.

The six-membered barbiturate ring is not planar and typically adopts a puckered, half-chair conformation. The substituents at the C5 position can occupy pseudo-axial or pseudo-equatorial positions. The introduction of a phenyl group at the N1 position introduces another degree of conformational freedom: the rotation of the phenyl ring relative to the plane of the barbiturate ring. Molecular mechanics calculations and X-ray analysis of related N-phenyl compounds suggest that the phenyl ring will orient itself to minimize steric hindrance with adjacent groups. psu.edu In the crystal structures of Phenobarbital, various conformations are observed across its different polymorphs, demonstrating the molecule's conformational flexibility. nih.gov For 1-phenyl-5,5-diethylbarbituric acid, a key conformational feature would be the torsion angle between the phenyl ring and the heterocyclic ring, which would be influenced by interactions with the C5-diethyl groups.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. In the context of barbiturate analysis, several chromatographic methods are routinely utilized.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of barbiturates. researchgate.netunodc.org This technique employs a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the two phases results in their separation. For barbiturate analysis, reversed-phase HPLC is commonly used, often with C18 columns. nyc.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the column packing (typically less than 2 μm). This results in higher resolution, increased sensitivity, and faster analysis times. UPLC methods, often coupled with mass spectrometry, are highly effective for the sensitive analysis of barbiturates in biological matrices like urine. ijsra.netwaters.com The use of UPLC can significantly reduce sample preparation time by eliminating the need for liquid-liquid extraction and derivatization steps that are often required for other methods like Gas Chromatography (GC). waters.com

ParameterHPLCUPLC
Column Particle Size 3-5 µm< 2 µm
Pressure LowerHigher
Analysis Time LongerShorter
Resolution GoodExcellent
Sensitivity GoodHigher

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds like barbiturates. researchgate.netgcms.cz In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas and stationary phases.

For barbiturate analysis, a derivatization step, such as methylation, is often employed to increase the volatility and improve the chromatographic properties of the compounds. nih.govnih.gov This "flash methylation" can occur in the hot injection port of the gas chromatograph. nih.gov GC can be coupled with various detectors, with mass spectrometry (GC-MS) being a common and highly specific combination for the confirmation and quantification of barbiturates in biological samples. nih.govnih.govwa.gov

FeatureDescription
Principle Separation of volatile compounds in the gas phase.
Sample Requirement Must be volatile and thermally stable.
Derivatization Often required for barbiturates to increase volatility.
Common Detector Mass Spectrometry (MS) for high specificity.
Application Widely used in forensic and clinical toxicology. nih.govastm.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative analysis of barbiturates. researchgate.netcutm.ac.inanalyticaltoxicology.com It involves spotting the sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier like a glass plate. ijsra.net The plate is then placed in a developing chamber with a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

The separated spots can be visualized under UV light or by spraying with a locating reagent, such as mercuric chloride diphenyl carbazone. researchgate.net While primarily a qualitative technique, TLC can provide semi-quantitative estimations by comparing the size and intensity of the spots with standards. cutm.ac.in The use of cyclodextrins in the mobile phase can enhance the separation of barbiturates. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly useful for the analysis of charged molecules and can be applied to barbiturates, which are acidic compounds. ijsra.net CE offers advantages such as high efficiency, short analysis times, and the requirement of only small sample volumes. ijsra.netnih.gov

A significant application of CE in barbiturate analysis is the separation of enantiomers (chiral separation). acs.org By adding a chiral selector, such as a cyclodextrin, to the running buffer, the R- and S-enantiomers of chiral barbiturates can be resolved. acs.org This is important as the different enantiomers may exhibit different pharmacological activities.

Advanced Detection and Quantification Systems

The coupling of chromatographic separation techniques with highly sensitive and specific detection systems is crucial for the accurate analysis of barbiturates, especially at low concentrations in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a gold standard for the determination of barbiturates in various samples due to its high sensitivity and specificity. nih.govmdpi.comsciex.com This technique combines the powerful separation capabilities of liquid chromatography (either HPLC or UPLC) with the precise mass analysis of a tandem mass spectrometer.

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between the LC and the MS. wikipedia.org ESI allows for the gentle transfer of ions from the liquid phase to the gas phase with minimal fragmentation, which is particularly advantageous for the analysis of macromolecules. wikipedia.org In the context of barbiturate analysis, ESI is typically operated in the negative ion mode, as barbiturates are acidic and readily form negative ions. sciex.comresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and reduces background noise by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov This allows for the reliable quantification of barbiturates even in complex matrices like raw milk and human urine. nih.govspringernature.com

ComponentFunction
Liquid Chromatography (LC) Separates the components of the sample mixture.
Electrospray Ionization (ESI) Gently ionizes the separated components.
Tandem Mass Spectrometry (MS/MS) Provides highly specific detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of barbiturates. It is widely utilized for nih.gov both clinical and forensic purposes due to its high sensitivity and specificity. The methodology typically nih.gov involves the extraction of barbiturates from biological matrices like serum, plasma, or urine.

In a common GC-MS proced nih.govure, the barbiturates are first extracted from the sample, often using a liquid-liquid extraction (LLE) with a solvent like methylene (B1212753) chloride in the presence of an acidic phosphate buffer. To enhance volatility and nih.govwa.gov improve chromatographic separation, the extracted barbiturates are often derivatized. A "flash methylation" process using an agent like trimethylanilinium hydroxide (B78521) (TMAH) in the hot injection port of the gas chromatograph is a frequently used derivatization technique.

The separation of the de nih.govrivatized compounds is achieved on a capillary column within the gas chromatograph. The mass spectrometer the nih.govn detects and identifies the compounds based on their mass spectra. Selective ion monitoring (SIM) is a technique often employed to enhance the sensitivity and selectivity of the analysis by focusing on specific fragment ions characteristic of the target barbiturates. This allows for both the nih.govidentification and quantification of the analytes. The use of an internal st nih.govandard, such as barbital or hexobarbital, is crucial for accurate quantification, as it compensates for variations in extraction efficiency and instrument response.

ParameterTypical Va nih.govnih.govlue/Condition
Sample Volume 0.5 mL of whole blood, serum, plasma, or urine
Extraction Liqu wa.govid-Liquid Extraction (LLE)
Derivatization wa.gov"Flash methylation" with trimethylanilinium hydroxide (TMAH)
Detection Mass nih.govSpectrometry (MS) with Selective Ion Monitoring (SIM)
Internal Standard nih.govBarbital or Hexobarbital

Ultraviolenih.govnih.govt (UV) Spectroscopy in Quantitative Analysis

Ultraviolet (UV) spectroscopy offers a simpler and more accessible method for the quantitative analysis of barbiturates compared to chromatographic techniques. This method is based on the principle that barbiturates absorb UV light at specific wavelengths.

A common approach involves dissolving the phenobarbital-containing sample in a buffer solution and measuring its absorbance at a specific wavelength. For instance, a borate bu researchgate.netffer at pH 9.5 can be used, with the absorbance measured to determine the concentration of phenobarbital. Another method utilizes t researchgate.nethe maximum absorption wavelength of 240±2 nm for phenobarbital in a suitable solvent.

The development of spect google.comrophotometric methods can also involve the formation of colored complexes. For example, a method has been described where phenobarbital is coupled with 2,6-Dichloroindophenol sodium salt hydrate, which then reacts with gold nanoparticles in an alkaline medium to form a blue-green colored chelate complex with a maximum absorption at 600 nm. The intensity of the colo samipubco.comr, measured by the spectrophotometer, is proportional to the concentration of phenobarbital.

It is important to note samipubco.comthat the absorption characteristics of phenobarbital can be affected by the pH of the solution. For instance, changes in absorption have been reported when phenobarbital is allowed to stand in a 2 percent sodium hydroxide solution. Therefore, careful contro researchgate.netl of pH is essential for accurate and reproducible results.

MethodPrincipleW researchgate.netavelength
Direct UV SpectrophotometryMeasurement of UV absorbance in a buffered solution.240±2 nm
Colorimet researchgate.netric Method google.com Formation of a colored complex with gold nanoparticles.600 nm

Isamipubco.comon-Selectsamipubco.comive Electrodes for Potentiometric Determination

Potentiometric determination using ion-selective electrodes (ISEs) represents a rapid and cost-effective analytical approach for quantifying barbiturates. These sensors operate by nih.govmeasuring the potential difference between the ISE and a reference electrode, which is related to the concentration of the target ion in the sample.

The core component of a nih.govphenobarbital-selective electrode is a membrane that selectively interacts with the phenobarbital anion. This membrane is often a researchgate.netpolymeric matrix, such as polyvinyl chloride (PVC), containing an ion-pair complex of phenobarbital with a suitable counter-ion. The choice of the ion-pai ring agent is crucial for the selectivity and sensitivity of the electrode.

Recent advancements have mdpi.com led to the development of paper-based analytical devices incorporating solid-state ISEs for phenobarbital detection. These devices utilize car nih.govbon nanotube ink to create a conductive substrate and an ion-to-electron transducer. The sensing membrane, con nih.govtaining a specific ionophore, is then drop-cast onto this substrate. These paper-based sensors nih.gov have demonstrated a Nernstian response to phenobarbital anions over a linear range, with low detection limits and fast response times.

The pH of the sample sol nih.govution is a critical parameter in the potentiometric determination of phenobarbital, as the electrode responds to the anionic form of the drug. Therefore, measurements a nih.govre typically carried out in a buffered solution at a pH where the anionic form predominates, for example, a phosphate buffer at pH 8.5.

Electrode TypePrinc nih.govipleKey Features
Coated-Wire ElectrodePotentiometric sensing of the phenobarbital anion.Rapid and reliable for researchgate.nettablet assays.
Paper-Based Solid-Sta researchgate.nette ISEPotentiometric transduction on a paper substrate.Simple, affordable, por nih.govtable, and disposable.

Sample Preparnih.govation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of barbiturates, especially when dealing with complex biological matrices. The primary goals of sample preparation are to isolate the analytes of interest from interfering substances, concentrate them to a level suitable for detection, and present them in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of barbiturates from various samples, including biological fluids and pharmaceutical preparations. The principle of SPE invo nih.govlves partitioning the analyte between a solid sorbent and a liquid mobile phase.

In a typical SPE procedure for barbiturates, the sample is loaded onto a cartridge containing a specific sorbent material, such as a C18 bonded silica gel. The barbiturates are reta nih.govspkx.net.cnined on the sorbent while interfering components are washed away with a suitable solvent. The retained barbiturates are then eluted from the cartridge with a different solvent. For instance, a method for determining phenobarbital residues in fishery products involved extraction with ethyl acetate, defatting with n-hexane, and cleanup on a C18 SPE cartridge.

The choice of sorbent an spkx.net.cnd elution solvents is crucial for achieving high recovery and selectivity. SPE has been shown to pro nih.govvide high extraction efficiencies, often exceeding 90%, for barbiturates from urine samples. The combination of SPE wi nih.govth analytical techniques like high-performance liquid chromatography (HPLC) or GC-MS provides a robust and sensitive method for barbiturate analysis.

SorbentSample Matri nih.govspkx.net.cnxApplication
C18 Bonded Silica GelFishery ProductsDetermination of phenobarbital residues.
Bonded Silica GelH spkx.net.cnuman UrineIsolation and identification of barbiturates.
Polymeric Material nih.govModel SolutionsSeparation and preconcentration of trace phenobarbital.

Liquid-Liqresearchgate.netuid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classical and widely employed method for the extraction of barbiturates from aqueous samples, particularly biological fluids. This technique relies on nih.govthe differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the extraction of acidic drugs like phenobarbital, the pH of the aqueous sample is adjusted to a value where the drug is in its non-ionized form, making it more soluble in the organic solvent. The extraction is then performed by shaking the sample with an appropriate organic solvent, such as chloroform, ether, or a mixture of ethyl acetate and hexanes.

After extraction, the or wa.govswgdrug.orgganic layer containing the barbiturates is separated, and the solvent is evaporated. The residue is then recon wa.govstituted in a suitable solvent for analysis by techniques like GC-MS or HPLC. The efficiency of LLE can nih.govscielo.br be influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the ratio of the volumes of the two phases. While effective, LLE can nih.govbe time-consuming and may require significant volumes of organic solvents.

Organic SolventSamp ijsra.netle MatrixAnalytical Technique
Methylene ChlorideSerum, Plasma, UrineGC-MS
Chloroform or Ether nih.gov Tablets, Capsules, Bulk PowderGeneral Separation
Tert-butyl methyl eth swgdrug.orgerHuman PlasmaHPLC

Liquid-Phascielo.brse Microextraction (LPME) Techniques

Liquid-phase microextraction (LPME) has emerged as a miniaturized and environmentally friendly alternative to conventional LLE for the extraction and preconcentration of barbiturates. LPME techniques utilize v nih.govery small volumes of organic solvent, reducing solvent consumption and waste generation.

One common LPME configur ijsra.netation is hollow-fiber LPME, where the organic solvent is immobilized in the pores of a porous hollow fiber. The analytes are extracted from the aqueous sample (donor phase) through the organic solvent into an acceptor phase inside the hollow fiber. In electromembrane extraction (EME), a form of LPME, an electrical potential is applied across the liquid membrane to facilitate the migration of charged analytes from the donor phase to the acceptor phase. For phenobarbital, which scielo.bris an acidic drug, the donor phase is typically adjusted to a basic pH to deprotonate the analyte, and the acceptor phase is made acidic to protonate and trap it.

Another LPME approach is researchgate.net flat membrane-based LPME (FM-LPME), which has been successfully used for the determination of barbiturates in biological specimens like whole blood, urine, and liver. The efficiency of LPME is nih.gov influenced by several factors, including the type of organic solvent, the pH of the donor and acceptor phases, extraction time, and the addition of salt to the sample. LPME techniques, when cou nih.govpled with sensitive analytical instruments like LC-MS, can achieve very low limits of detection for barbiturates.

LPME TechniquePrinc nih.govipleApplication
Electromembrane Extraction (EME)Electrically-assisted extraction across a supported liquid membrane.Determination of phenob scielo.brarbital in biological samples.
Flat Membrane-Based L researchgate.netPME (FM-LPME)Microextraction using a flat membrane support.Determination of barbit nih.govurates in whole blood, urine, and liver.

Molecular Mechanism and Interaction Studies

Molecular Interactions with Biological Targets

The principal effects of barbiturates are rooted in their ability to directly bind to and modulate the function of key receptors in the brain. This modulation alters neuronal excitability, forming the basis of their central nervous system depressant properties.

The primary molecular target for Sodium 5,5-diethyl-1-phenylbarbiturate is the γ-aminobutyric acid type A (GABAA) receptor. patsnap.comnews-medical.net Unlike the main neurotransmitter GABA, which binds at the interface of the α and β subunits, and benzodiazepines, which bind at the α and γ subunit interface, barbiturates interact with a distinct binding site on the GABAA receptor complex. patsnap.commedscape.com Research indicates that this binding site is located within the transmembrane domain of the receptor, specifically on the β subunit. medscape.com This allosteric modulation enhances the receptor's affinity for GABA and stabilizes it in an open conformation. patsnap.com

Barbiturates are capable of two distinct actions at the GABAA receptor depending on their concentration. At lower concentrations, they potentiate the effect of GABA, while at higher concentrations, they can act as direct agonists, opening the receptor channel even in the absence of GABA. medscape.com

Table 5.1: Interaction Sites on the GABAA Receptor

LigandPrimary Binding Site
GABAInterface of β and α subunits
BenzodiazepinesInterface of α and γ subunits
BarbituratesTransmembrane domain, β subunit medscape.com

The binding of barbiturates to the GABAA receptor directly impacts the associated chloride (Cl⁻) ion channel. news-medical.net While benzodiazepines increase the frequency of the channel opening in response to GABA, barbiturates increase the duration of time the chloride ion channel remains open. medscape.com This prolonged opening leads to a greater influx of negatively charged chloride ions into the neuron. patsnap.comnews-medical.net The resulting hyperpolarization of the neuronal membrane potential moves it further from the threshold required to fire an action potential, thus exerting a powerful inhibitory effect on the neuron. patsnap.com At high concentrations, phenobarbital (B1680315) has been shown to directly increase chloride ion conductance. drugbank.com

In addition to enhancing inhibitory neurotransmission, barbiturates also suppress excitatory signaling. Research on phenobarbital demonstrates that it acts as an antagonist at certain excitatory ionotropic glutamate (B1630785) receptors. patsnap.comnih.gov Specifically, it has been shown to reduce currents mediated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govresearchgate.net This action is achieved by directly inhibiting the receptor channels, thereby reducing the excitatory postsynaptic currents they generate. nih.gov

Table 5.2: Barbiturate (B1230296) Interaction with Ionotropic Glutamate Receptors

Receptor SubtypeEffect of PhenobarbitalResearch Finding
AMPAAntagonist / InhibitionReduced amplitude and frequency of AMPA-mediated miniature excitatory postsynaptic currents. nih.gov
KainateAntagonist / InhibitionEffectively antagonizes kainate-activated AMPA receptors and glutamate-induced currents. researchgate.netnih.gov
NMDANo significant effectDid not alter NMDA receptor-mediated currents in whole-cell patch-clamp recordings. nih.gov

Effects on Neurotransmitter Systems at a Molecular Level

The influence of this compound extends beyond direct receptor modulation to affect the release and turnover of key neurotransmitters.

Barbiturates can reduce the release of neurotransmitters from presynaptic terminals. drugbank.com This effect is linked to the inhibition of voltage-dependent calcium channels. patsnap.com By reducing presynaptic calcium entry, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, barbiturates decrease the amount of neurotransmitter released into the synapse upon arrival of an action potential. news-medical.netdrugbank.com

Studies using mouse spinal cord neurons have demonstrated that pharmacologically active barbiturates like phenobarbital cause a dose-dependent reduction in the duration of calcium-dependent action potentials. drugbank.com This action correlates with a reduction in neurotransmitter release. drugbank.com

Table 5.3: Effect of Phenobarbital on Calcium-Dependent Action Potentials

BarbiturateConcentration Range for EffectConcentration for 50% Reduction
Phenobarbital100 to 5000 µM900 µM drugbank.com
Pentobarbital (B6593769)25 to 600 µM170 µM drugbank.com

Research has shown that barbiturates can influence catecholaminergic systems. Studies indicate that acute administration of barbiturates leads to a decrease in the turnover of both dopamine (B1211576) (DA) and norepinephrine (B1679862) in the central nervous system. nih.gov There is also evidence suggesting that barbiturates can inhibit the reuptake of dopamine at the presynaptic terminal. nih.gov This action would be consistent with findings that these drugs decrease striatal dopamine turnover and the concentration of dopamine in synaptosomes. nih.gov By blocking DA reuptake, barbiturates appear to indirectly decrease the arousal of postsynaptic dopamine receptors. nih.gov

Membrane Biophysics and Interfacial Chemistry

The interaction of barbiturates with cellular membranes is a critical aspect of their mechanism of action, governing their ability to cross the blood-brain barrier and exert effects on the central nervous system. nih.gov This interaction is dictated by the compound's physicochemical properties and its influence on the lipid bilayer.

Interactions with Membrane Lipids and Fluidity

The structure of this compound, featuring two ethyl groups at the C-5 position and a phenyl group at the N-1 position, confers significant lipophilicity. This characteristic is crucial for its interaction with the lipid components of neuronal membranes. Research on related barbiturates, such as phenobarbital, demonstrates direct interactions with phospholipids (B1166683), the primary building blocks of cell membranes. nih.govnih.gov

Studies using fluorescence probes have shown that barbiturates can decrease the phase transition temperature of phospholipids like dipalmitoyl phosphatidylcholine. nih.gov This effect, which is more pronounced when the barbiturate is in its uncharged form, indicates that the compound can increase membrane fluidity by disordering the tightly packed lipid acyl chains. nih.gov This fluidizing effect is hypothesized to alter the function of integral membrane proteins, such as ion channels. nih.gov Specifically, it has been suggested that barbiturates may trigger a change in the annular lipid surrounding sodium channels from a rigid gel state to a more fluid liquid-crystalline state, thereby modulating channel function. nih.gov

Correlation of Molecular Structure with Membrane Permeability Changes

The ability of a barbiturate to permeate cell membranes is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies for the barbiturate class provide a clear framework for understanding how specific structural motifs influence membrane permeability, primarily through their impact on lipophilicity. nih.govscience.gov

The key structural features of this compound are the substituents at the C-5 and N-1 positions of the barbituric acid core.

Substitution at C-5: The presence of two alkyl groups at the C-5 position is essential for central nervous system activity. science.gov The total number of carbon atoms in these side chains influences lipid solubility; for optimal activity, this number is typically between six and ten. nih.gov The diethyl groups of the subject compound contribute four carbons, placing it within the active range. Generally, as the total number of carbons at C-5 increases, lipid solubility increases, which facilitates more rapid membrane permeation but often leads to a shorter duration of action. nih.gov

Substitution at N-1: The substitution of a phenyl group at the N-1 position further modifies the compound's properties. N-alkylation or N-arylation generally increases lipid solubility. For example, methylation of one of the imide hydrogens is known to increase the rate of onset of action, a phenomenon linked to enhanced ability to cross the blood-brain barrier. science.gov The presence of the N-phenyl group in this compound would similarly be expected to enhance its lipophilicity and, consequently, its membrane permeability compared to its N-unsubstituted counterpart, 5,5-diethylbarbituric acid (barbital).

A comprehensive review of barbiturates also found a strong correlation between the compound's pKa value and its biological half-life, suggesting that the degree of ionization at physiological pH is a critical determinant of its ability to permeate membranes and be retained in tissues, sometimes even more so than its octanol:water partition coefficient (logP). nih.gov

Enzymatic Modulation and Biochemical Pathways

Beyond direct membrane effects, this compound can influence cellular function by modulating the activity of key enzyme systems.

Effects on Monoamine Oxidase-B (MAO-B) Activity

Monoamine oxidase-B is a critical enzyme in the metabolism of neurotransmitters. While many compounds are designed to inhibit MAO-B, some barbiturate structures have been shown to have the opposite effect. A study investigating the effects of various pyrimidine (B1678525) compounds on rat brain MAO-B revealed that 5,5-diethylbarbituric acid (DEBA), which forms the core of the subject compound, functions as an activator of the enzyme. nih.gov This activation was found to be dependent on the structure, concentration, and time of exposure. nih.gov In contrast, other barbituric acid derivatives, such as violuric acid, were found to be inhibitors of MAO-B. nih.gov This suggests that the specific substitutions on the barbiturate ring are crucial in determining the nature of the interaction with MAO-B. The activating effect of the 5,5-diethyl barbituric acid moiety indicates that this compound may also act as a positive modulator of MAO-B activity.

Table 1: Effect of 5,5-Diethyl Barbituric Acid (DEBA) on MAO-B Activity

CompoundObserved Effect on MAO-BSource
5,5-Diethyl Barbituric Acid (DEBA)Activation nih.gov
Violuric AcidInhibition nih.gov
Barbituric Acid (BA)Activation nih.gov

Induction of Cytochrome P450 System Isozymes (e.g., CYP2B6, CYP2C19)

Barbiturates are well-known inducers of the cytochrome P450 (CYP) microsomal enzyme system, which is responsible for the metabolism of a vast array of compounds. Phenobarbital (5-ethyl-5-phenylbarbituric acid) is a classic inducer of several CYP isozymes, most notably CYP2B6 and CYP2C19. drugbank.comneupsykey.com This induction occurs via activation of nuclear receptors, leading to increased transcription of the respective CYP genes.

Research comparing the inducing effects of different barbiturates provides insight into the likely properties of this compound. A study in rats investigated the pharmacodynamics of CYP2B induction by various barbiturates and hydantoins. It was found that 5,5-diethylbarbituric acid (barbital) was a potent inducer of CYP2B. The serum concentration associated with half-maximal induction (EC50) for barbital (B3395916) was determined to be in the range of 16 to 20 µM. The maximal induction response elicited by barbital was comparable to that of phenobarbital itself.

Given that this compound combines the 5,5-diethyl substitution of barbital with an N-phenyl group (structurally related to the C-phenyl group of phenobarbital), it is highly probable that it also acts as a potent inducer of the CYP2B and CYP2C families of enzymes.

Table 2: Potency of CYP2B Induction by Diethyl-Substituted Barbiturate

CompoundEC50 for CYP2B Induction (µM)Maximal Response (% of Phenobarbital)Source
5,5-Diethylbarbituric Acid (Barbital)16 - 2094 - 122%

Supramolecular Chemistry and Artificial Receptor Design

The barbiturate scaffold is a well-established building block in the field of supramolecular chemistry due to its defined pattern of hydrogen bond donors and acceptors. The imide groups of the barbiturate ring can engage in self-complementary hydrogen bonding to form highly organized, non-covalent structures.

The two primary motifs are:

Rosettes: Cyclic hexamers formed through a circular array of hydrogen bonds. These rosettes can then stack via π-π interactions to form columnar supramolecular polymers. nih.gov

Tapes: Infinite, ribbon-like or tape-like structures formed through a linear sequence of hydrogen bonds. nih.govnih.gov

The introduction of bulky or twisted substituents on the barbiturate core can be used to control which motif is formed. For instance, attaching twisted π-conjugated systems can sterically hinder the formation of rosettes, thereby favoring the "tape pathway" for supramolecular polymerization. nih.govnih.gov This controlled self-assembly is a key strategy in the design of novel soft materials with specific photophysical or electronic properties. nih.gov

The predictable hydrogen-bonding capability of barbiturates has also been exploited in the design of artificial receptors for molecular recognition. Research has demonstrated the successful synthesis of a water-soluble, self-associating amphiphilic copolymer that incorporates a specific barbiturate receptor unit. nih.gov This "receptor-polymer" was designed to create a microenvironment that facilitates the binding of phenobarbital in an aqueous solution, mimicking biological recognition processes. nih.gov The binding was confirmed using difference UV spectroscopy, which showed characteristic spectral shifts consistent with the association between the polymer's receptor sites and the phenobarbital guest molecule. nih.gov Such systems are foundational in developing new sensors and molecular transport systems.

Synthesis and Binding Studies of Artificial Barbiturate Receptors

The unique structural and hydrogen-bonding capabilities of the barbiturate moiety, derived from this compound, have made it a target for the design and synthesis of artificial receptors. These synthetic hosts are engineered to selectively bind with barbiturates, mimicking biological recognition processes. Key areas of investigation include molecularly imprinted polymers and synthetic macrocyclic receptors.

Molecularly Imprinted Polymers (MIPs)

Molecular imprinting is a technique used to create synthetic polymers with high selectivity for a specific target molecule. globethesis.com In the case of barbital (the active form of this compound in solution), MIPs are synthesized by polymerizing functional monomers and a cross-linker in the presence of barbital, which acts as a template. acs.orgnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the barbital molecule.

Theoretical and experimental studies have been conducted to optimize the synthesis of barbital-imprinted polymers (BAR-MIPs). globethesis.com Density functional theory calculations have been employed to determine the most effective functional monomers and their optimal molar ratio to the template. globethesis.com For instance, methacrylic acid (MAA) has been identified as a highly suitable functional monomer for barbital recognition. acs.orgnih.gov The stability and recognition capability of BAR-MIPs are primarily determined by the strength of hydrogen bonds formed between the template molecule and the functional monomer. globethesis.com

A study demonstrated the synthesis of a barbital-imprinted polymer using methacrylic acid as the functional monomer and ethylene (B1197577) glycol dimethacrylic acid as the cross-linking agent. acs.org Another approach utilized 2,6-bis-acrylamidopyridine as the functional monomer and divinylbenzene-80 as the cross-linking agent in a process called precipitation polymerization. nih.gov The resulting MIPs exhibited high selectivity for barbital and were used for the selective extraction of barbiturates from samples. nih.gov

The binding properties of these MIPs are significant. For example, BAR-MIPs synthesized with a 1:6 molar ratio of barbital to MAA showed the highest adsorption capacity. globethesis.com The imprinting factor, which is a measure of the selectivity of the MIP, has been reported to be significant for barbital and its analogues. globethesis.com The saturated adsorption capacity of one type of BAR-MIP for barbital was found to be 9.2 mg/g. globethesis.com

Interactive Data Table: Synthesis Parameters of Barbital-MIPs

TemplateFunctional MonomerCross-linkerPolymerization MethodKey FindingReference
BarbitalMethacrylic Acid (MAA)Ethylene Glycol Dimethacrylic AcidNot SpecifiedMAA is a suitable monomer for barbital recognition. acs.orgnih.gov
Barbital2,6-bis-acrylamidopyridineDVB-80Precipitation PolymerizationMIP showed high selectivity for barbital. nih.gov
BarbitalMethacrylic Acid (MAA)Not SpecifiedNot SpecifiedOptimal barbital to MAA ratio is 1:6. globethesis.com
Cyclobarbital4-vinylpyridine (4-Vpy)Not SpecifiedMultistep Swelling PolymerizationMIP used for extraction of barbiturates. nih.gov

Synthetic Macrocyclic Receptors

Beyond MIPs, synthetic macrocyclic receptors have been designed to bind barbiturates through multiple hydrogen bonds, mimicking the lock-and-key principle of enzyme-substrate interactions. acs.orgbham.ac.uk These receptors often feature a pre-organized cavity that complements the size and hydrogen-bonding pattern of the barbiturate guest.

One notable example involves a macrocycle composed of two 2,6-diaminopyridine (B39239) units. rsc.org This receptor was found to bind barbital with a high association constant, indicating strong binding affinity. rsc.org High-resolution single-crystal X-ray diffraction studies have provided detailed insights into the binding interactions between a synthetic macrocyclic receptor and barbital. acs.orgnih.govacs.orgresearchgate.net These studies revealed that the presence of barbital within the macrocycle's cavity leads to a conformational rearrangement of the host to maximize stabilizing hydrogen bonds. acs.orgnih.govacs.orgresearchgate.net The primary stabilizing forces were identified as hydrogen bonds with strengths ranging from 4 to 70 kJ mol⁻¹. acs.orgnih.govacs.orgresearchgate.net

Further analysis of the electron density distribution showed a significant redistribution of charge upon the formation of the host-guest complex, confirming the electronic interplay between the receptor and the bound barbital. acs.orgnih.govacs.orgresearchgate.net The binding stoichiometry is typically 1:1, as confirmed by titration studies. rsc.org However, variations in macrocycle design can lead to different binding modes. rsc.org

Interactive Data Table: Binding Characteristics of Artificial Receptors for Barbital

Receptor TypeKey Structural FeatureBinding InteractionAssociation Constant (Ka)Key FindingReference
Synthetic MacrocycleTwo 2,6-diaminopyridine unitsMultiple hydrogen bonds2.5 × 10⁵ M⁻¹ in CH₂Cl₂High binding affinity for barbital. rsc.org
Synthetic MacrocycleNot specifiedHydrogen bonds (4-70 kJ mol⁻¹)Not specifiedBarbital induces conformational change in the receptor for optimal binding. acs.orgnih.govacs.orgresearchgate.net
Molecularly Imprinted PolymerMethacrylic Acid functional monomerHydrogen bondsNot specifiedSaturated adsorption capacity of 9.2 mg/g. globethesis.com

Applications in Materials Science and Molecular Devices

The specific molecular recognition properties of this compound have been harnessed in the development of advanced materials and molecular devices. The primary applications lie in the fields of chemical sensing and self-assembling nanomaterials.

Chemical Sensors

The high selectivity of molecularly imprinted polymers for barbital has been exploited in the fabrication of chemical sensors. acs.orgnih.gov A novel potentiometric sensor for the detection of barbital was developed using a barbital-imprinted polymer as the recognition element. acs.orgnih.gov This sensor was integrated into a plasticized polyvinyl chloride membrane. acs.orgnih.gov

To enhance the sensor's performance, multi-walled carbon nanotubes (MWCNTs) were incorporated as an ion-to-electron transducer. acs.orgnih.gov The resulting MIP-based sensor exhibited a Nernstian response in the concentration range of 1.0 × 10⁻³ to 2.0 × 10⁻⁷ M, with a low detection limit of 1.0 × 10⁻⁷ M. nih.gov The sensor demonstrated a rapid response time of 10 seconds and maintained a stable potential over a pH range of 8.5 to 11. nih.gov The inclusion of MWCNTs significantly improved the interfacial capacitance, highlighting the potential of these materials in developing sensitive and selective analytical devices. nih.gov

Self-Assembling Materials and Nanotechnology

The barbiturate moiety is a well-established building block in supramolecular chemistry, capable of forming well-defined nanostructures through self-assembly. researchgate.netresearchgate.net Barbiturate derivatives can form hydrogen-bonded cyclic hexamers, known as rosettes, which can then stack to create higher-order structures. researchgate.net This self-assembly process can be controlled to produce various topologies, including nanotubes and mechanically interlocked structures like poly-catenanes. researchgate.net

Amphiphilic homopolymers containing barbiturate moieties have been synthesized and shown to self-assemble in aqueous solutions into vesicular aggregates. nih.gov For example, amphiphilic biodegradable polymers derived from polylactone and thiobarbiturate have been created. rsc.org In these polymers, the lactone component provides hydrophobicity, while the barbiturate provides hydrophilicity, driving the self-assembly into hierarchical superstructures in aqueous media. rsc.org

These self-assembled nanostructures have shown promise in drug delivery applications. nih.gov The encapsulation of hydrophobic molecules within these assemblies has been demonstrated. rsc.org Furthermore, the release of encapsulated drugs can be triggered by changes in pH, indicating the potential for creating stimuli-responsive drug delivery systems. rsc.org Confocal laser-scanning microscopy has confirmed that drug-loaded vesicles can be internalized by living cells, underscoring their potential as efficient nanocarriers for therapeutic agents. nih.gov The development of such nanotechnology-based systems may offer new avenues for targeted therapies. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and preferred three-dimensional arrangement (geometry).

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It has been successfully applied to the study of barbiturates to determine their optimized geometries and electronic properties. For instance, DFT calculations have been explicitly performed for phenylbarbital (5,5-diethyl-1-phenylbarbituric acid), the conjugate acid of the sodium salt. aqa.org.ar

The typical approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-31G*, to find the lowest energy structure of the molecule. physionet.org These calculations yield important geometric parameters, including the bond lengths and angles of the pyrimidine (B1678525) ring and its substituents. Furthermore, DFT is used to compute key electronic properties that govern molecular interactions, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly valuable as it highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding.

Computational thermochemistry aims to predict the thermodynamic properties of molecules, such as their enthalpy of formation, which is a measure of their stability. High-accuracy composite methods like G3 and G4 theory are often used for this purpose. Current time information in Edmonton, CA. These methods have been applied to barbiturate (B1230296) derivatives, such as 1,3-dimethylbarbituric acid, to achieve a deep understanding of the relationship between their structure and energetic stability. aqa.org.arCurrent time information in Edmonton, CA.

Molecular Modeling and Simulation Techniques

Beyond static quantum calculations, molecular modeling techniques simulate the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is fundamental in drug design for predicting the binding mode and estimating the binding affinity between a potential drug and its biological target.

For a compound like Sodium 5,5-diethyl-1-phenylbarbiturate, molecular docking could be used to simulate its interaction with its primary pharmacological target, the GABA-A receptor. The process involves placing the 3D structure of the barbiturate into the binding site of the receptor and systematically sampling different orientations and conformations. A scoring function is then used to calculate the free energy of binding for each pose, with lower scores typically indicating a more favorable interaction. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a structural hypothesis for the molecule's mechanism of action.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 5,5-diethyl-1-phenylbarbituric acid, identifying the most stable, low-energy conformation is crucial, as this is the shape the molecule is most likely to adopt when interacting with its biological target.

Theoretical conformational analyses of barbiturates have been performed using semi-empirical quantum mechanical methods like AM1 and PM3. univ-biskra.dzrsc.org These methods are computationally less expensive than DFT, making them suitable for exploring the large conformational space of a molecule. The process involves systematically rotating the flexible bonds—such as those connecting the phenyl group to the nitrogen atom and the ethyl groups to the carbon atom—and calculating the potential energy of each resulting conformer. This "potential energy surface" reveals the low-energy valleys corresponding to stable conformations. An energy minimization algorithm is then applied to precisely locate the geometry of the most stable conformer(s). univ-biskra.dzrsc.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics applies computational and informational techniques to solve chemical problems, with a major application being the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. univ-biskra.dz

Extensive QSAR studies have been conducted on the barbiturate class of compounds. univ-biskra.dz The general workflow involves several steps:

Data Set Assembly: A large set of barbiturate derivatives with measured biological activity (e.g., anticonvulsant activity) or a known physicochemical property (e.g., lipophilicity) is collected. univ-biskra.dzrsc.org

Structure Optimization and Descriptor Calculation: The 3D structure of each molecule is optimized, often using semi-empirical or ab initio methods. rsc.org A wide range of "molecular descriptors" are then calculated for each structure. These are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of the calculated descriptors with the observed activity or property. rsc.org Genetic algorithms are often employed to select the most relevant descriptors from the large initial pool. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation to ensure it is robust and not a result of a chance correlation. rsc.org

For barbiturates, QSAR studies have shown that properties like lipophilicity (often represented by LogP) and molecular geometry are critical for one type of activity, while topological and electronic properties are more relevant for another. univ-biskra.dz

Table 1: Computational Methods in Barbiturate Research

MethodologyApplicationExample System/CompoundReference
Density Functional Theory (DFT)Geometry Optimization, Electronic Properties (MEP, HOMO/LUMO)Barbituric Acid, Phenylbarbital aqa.org.arphysionet.org
G3/G4 Composite MethodsComputational Thermochemistry (Enthalpy of Formation)1,3-Dimethylbarbituric Acid Current time information in Edmonton, CA.
AM1/PM3 Semi-Empirical MethodsConformational Analysis, Geometry Optimization for QSARBarbiturate Analogues univ-biskra.dzrsc.org
Multiple Linear Regression (MLR)Develop QSAR models correlating structure with activity/propertiesSets of Barbiturate Derivatives rsc.org

Table 2: Molecular Descriptors in Barbiturate QSAR Studies

Descriptor TypeExample DescriptorsRelated PropertyReference
PhysicochemicalLogP (Octanol/Water Partition Coefficient), Molar Refractivity (MR)Lipophilicity, Molecular Size/Polarizability rsc.org
ElectronicMolecular Electrostatic Potential (MEP), Polarizability (POL)Intermolecular Interactions, Reactivity univ-biskra.dz
Topological/StructuralMolecular Weight (MW), Connectivity Indices (e.g., S3K, GNar)Molecular Size and Shape univ-biskra.dz
GeometricSurface Area Grid (SAG), Molar Volume (MV)Molecular Shape and Bulk rsc.org

Development of Predictive Models for Chemical Properties

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug discovery for forecasting the biological activity of chemical compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their activity.

Three-dimensional QSAR (3D-QSAR) studies have been successfully applied to derivatives of barbituric acid to understand their inhibitory activity against various enzymes. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models. For a series of barbituric acid derivatives studied as urease inhibitors, a 3D-QSAR analysis was performed on 44 compounds, which were divided into training and test sets. mdpi.com The quality of the models was found to be dependent on the partial charges used in the calculation, with the MMFF94 partial charges yielding the most statistically significant CoMFA model. mdpi.com The resulting models showed good predictive power, as indicated by their high q², r², and r²_pred values. mdpi.com

These studies reveal that for certain biological activities, properties such as hydrophobicity, molar refractivity, and aromaticity are conducive to inhibitory action. nih.gov Contour plots generated from these 3D-QSAR models help visualize the structure-activity relationships, indicating regions where steric bulk, electrostatic charge, or hydrophobic character may enhance or diminish activity. mdpi.com

Table 1: 3D-QSAR Model Statistics for Barbituric Acid Derivatives as Urease Inhibitors This table summarizes the statistical results of CoMFA and CoMSIA models developed for a series of barbituric acid derivatives, demonstrating the predictive quality of the computational models.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)
CoMFA (MMFF94 charges) 0.5970.8970.818
CoMSIA (MMFF94 charges) 0.6020.980.864

Data sourced from a 3D-QSAR study on barbituric acid derivatives. mdpi.com

Pharmacophore Generation from Structural Data

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and exert its effect. ptfarm.pl The generation of pharmacophore models from structural data is a crucial step in understanding drug-receptor interactions and in designing new ligands.

For sedative-hypnotic agents like barbiturates, pharmacophore models have been developed to define the essential spatial arrangement of chemical features. ptfarm.pl Studies on a series of biologically active 1-(2-pyrimidinyl)piperazine derivatives, which share structural fragments with barbiturates, have led to the design of detailed pharmacophores. ptfarm.pl A common pharmacophore for highly active sedative-hypnotic compounds includes several key regions. ptfarm.pl These typically consist of an aromatic pyrimidine ring with a hydrophobic center and two hydrogen bond acceptor nitrogen atoms. ptfarm.pl These acceptor atoms are positioned to interact with corresponding donor sites on a hypothetical receptor, often at a specific distance (e.g., 3.00 Å). ptfarm.pl

Table 2: Common Pharmacophoric Features for Active Sedative-Hypnotic Barbiturate-like Compounds This table outlines the essential molecular features and their spatial characteristics identified in pharmacophore models for sedative-hypnotic compounds related to barbiturates.

Pharmacophoric FeatureDescriptionExample Interaction
Hydrophobic Center An aromatic ring (e.g., pyrimidine) providing a non-polar region.Binds to a hydrophobic pocket in the receptor.
Hydrogen Bond Acceptors Two nitrogen atoms within the pyrimidine ring (N1 and N2).Interact with hydrogen bond donor sites from the receptor.
Spatial Relationship Defined distances between pharmacophoric elements.The distance between an acceptor atom and a receptor donor site is approximately 3.00 Å.

Data derived from pharmacophore modeling studies of sedative-hypnotic agents. ptfarm.pl

Rational Design of Novel Barbiturate Derivatives through Computational Approaches

Rational drug design utilizes computational techniques to discover, design, and optimize new, potent, and selective drug candidates. openmedicinalchemistryjournal.comnih.gov Methodologies such as molecular docking, virtual screening, and de novo design are central to this process, allowing for the exploration of how small molecules bind to a therapeutic target. nih.govwiley.com These approaches have been applied to barbiturates to develop novel derivatives with specific pharmacological profiles. nih.govresearchgate.net

One strategy involves using known barbiturate structures as a scaffold for computational modification. For instance, in the design of novel urease inhibitors, researchers performed docking simulations of known arylidine barbiturates on the Bacillus pasteurii urease enzyme. nih.gov Following initial docking, the interaction energies of the enzyme-ligand complexes were accurately predicted. nih.gov This information was then used to guide the design of new compounds by systematically substituting different chemical groups on the aryl ring of thiobarbiturates and N,N-diethyl thiobarbiturates. nih.gov This process led to the prediction of several new and potent diethyl thiobarbiturate derivatives as urease inhibitors. nih.gov

Another successful application of this approach is the design of novel spiro-barbiturates. researchgate.net Guided by computational docking and structure-activity relationship (SAR) studies, these new analogues of phenobarbital (B1680315) were synthesized and found to bind to GABA(A) receptors. researchgate.net The conjugation of barbiturate structures with other pharmacophores can also yield hybrid molecules with enhanced or novel biological activities. nih.gov This integrated workflow, from computational prediction to chemical synthesis, exemplifies a logical and efficient progression for discovering potential drug candidates in the early stages of development. nih.gov

Table 3: A Computational Workflow for the Rational Design of Novel Barbiturate Derivatives This table outlines a typical series of steps involved in using computational methods to design new barbiturate-based compounds, as demonstrated in the design of novel urease inhibitors.

StepTechniquePurpose
1. Target Selection & Preparation -Identify and prepare the 3D structure of the biological target (e.g., an enzyme).
2. Reference Ligand Docking Molecular DockingSimulate the binding of known active barbiturates to the target to validate the docking protocol. nih.gov
3. Interaction Energy Calculation MMGB (Molecular Mechanics Generalized Born)Accurately predict the binding energy between the reference ligands and the target. nih.gov
4. In Silico Derivatization Computational ChemistrySystematically modify the structure of the reference ligand by adding or changing functional groups. nih.gov
5. Virtual Screening & Selection Molecular Docking & Energy CalculationDock the newly designed virtual compounds and select those with the most favorable predicted binding energies. nih.gov
6. Synthesis & Biological Testing Chemical Synthesis & BioassaysSynthesize the most promising candidates and test their actual biological activity. researchgate.net

This workflow is based on methodologies applied in the computational design of novel enzyme inhibitors. nih.gov

Environmental Chemistry and Degradation Studies

Photochemical Degradation Pathways

Photocatalysis has been investigated as a potential method for the degradation of phenobarbital (B1680315) in aqueous solutions. In one study utilizing UV/TiO₂ heterogeneous photocatalysis, approximately 80% of a 100 μM phenobarbital solution was removed within 60 minutes. nih.gov The degradation efficiency was observed to be higher in alkaline conditions. nih.gov

The primary mechanism of this degradation is driven by hydroxyl radicals (•OH). nih.gov Two main initial degradation pathways have been proposed based on the identified intermediates:

Hydroxylation: The addition of hydroxyl groups to the phenobarbital molecule.

Cleavage of the pyrimidine (B1678525) ring: The breakdown of the core barbiturate (B1230296) structure. nih.gov

With prolonged exposure to the photocatalytic process, complete mineralization of the phenobarbital molecule is considered possible. nih.gov

Hydrolytic Stability and Kinetic Studies

Phenobarbital exhibits considerable stability in aqueous environments under typical environmental pH conditions. nih.govacs.org Research indicates that significant hydrolysis of barbiturates like phenobarbital does not occur under aerobic conditions or within a pH range of 2 to 12 over short experimental timeframes. acs.org This high stability contributes to its persistence once it enters the aquatic environment. nih.govacs.org

However, under specific conditions, hydrolysis does occur. The degradation follows first-order kinetics and involves the breakdown of the barbiturate ring. nih.gov The primary hydrolysis products are ureides and diamides. nih.gov In heated aqueous solutions of sodium 5,5-diethyl-1-phenylbarbiturate, hydrolysis can lead to the formation of diethylacetylurea (B1196952) and carbon dioxide. ufl.edu The presence of water is crucial for this degradation pathway, and its reduction can significantly decrease the formation of impurities. google.com While solid forms of the compound show remarkable long-term stability for decades, liquid formulations are subject to partial degradation over time. researchgate.net

The stability of phenobarbital in solution is also influenced by the solvent composition. The use of mixed solvents containing water and organic solvents like propylene (B89431) glycol or glycerin can enhance the chemical stability and shelf-life of phenobarbital solutions. nih.govgoogle.com

Table 1: Hydrolytic Degradation of Phenobarbital

Condition Degradation Pathway Products
Aqueous solution Hydrolysis Ureide, Diamide nih.gov

Biochemical Transformation Pathways (e.g., microbial, enzymatic)

The biochemical transformation of phenobarbital is limited, and the compound is generally considered resistant to biodegradation. sciencedaily.comresearchgate.net Studies on its biodegradability under aerobic conditions have shown little to no degradation, underscoring its recalcitrant nature in the environment. nih.govacs.org

Despite its general resistance, specific microbial and enzymatic pathways capable of transforming phenobarbital have been identified.

Microbial Metabolism: Certain strains of intestinal bacteria, namely Bifidobacterium adolescentis and Bifidobacterium bifidum, have been shown to metabolize phenobarbital under anaerobic conditions. tandfonline.comtandfonline.comresearchgate.net The transformation involves the reductive cleavage of the phenobarbital molecule at two positions, resulting in the formation of alpha-ethyl-benzeneacetamide. tandfonline.comtandfonline.com

Enzymatic Induction: Phenobarbital is a known inducer of various detoxification enzymes in organisms, including cytochromes P450 (CYPs), glutathione (B108866) S-transferases (GSTs), and UDP-glucuronosyltransferases (UDPGTs). epa.govnih.gov While much of this research is from toxicology, it indicates that enzymatic systems capable of interacting with phenobarbital exist. For example, studies have shown that phenobarbital induces UDPGTs in the nematode Haemonchus contortus, which are then able to detoxify other xenobiotics. nih.gov This suggests that if organisms with similar enzymatic machinery are present in the environment, they could potentially play a role in its transformation.

However, studies on pentobarbital (B6593769), a related barbiturate, in soil samples showed that bacterial degradation was not a significant factor in its breakdown in sand and topsoil over a 17-week period. nih.gov

Table 2: Known Biochemical Transformations of Phenobarbital

Organism/System Pathway Key Metabolite(s)
Bifidobacterium adolescentis Reductive Cleavage alpha-ethyl-benzeneacetamide tandfonline.comtandfonline.comresearchgate.net
Bifidobacterium bifidum Reductive Cleavage alpha-ethyl-benzeneacetamide tandfonline.comtandfonline.comresearchgate.net

Sorption and Mobility in Various Environmental Compartments

The presence of phenobarbital in groundwater and rivers points to its mobility within the environment. acs.orgsciencedaily.com Its movement and distribution are largely governed by its interaction with soil and sediment. The sorption of pharmaceuticals in soil is often dictated by the soil organic matter (SOM) content. nih.gov Compounds tend to be more retarded in SOM-rich soil layers, which can limit their transport to groundwater. nih.gov

Studies on the related compound pentobarbital provide insights into the likely behavior of phenobarbital in soil. Pentobarbital has been shown to persist in various soil types, including sand, topsoil, and potting soil, for several months. nih.gov After 17 weeks, detectable amounts remained, with approximately 10-19% of the initial amount still present. nih.gov The leaching of pentobarbital from buried animal carcasses into the surrounding soil and potentially into the groundwater is a recognized contamination pathway. mtsu.edu This indicates that these compounds are mobile and can be transported vertically through the soil profile into groundwater systems. mtsu.edu The detection of pentobarbital in groundwater near a landfill more than 15 years after its closure further attests to the high persistence and mobility of barbiturates in the subsurface environment. mtsu.edu

Analytical Trace Detection in Environmental Samples (Methodology Focus)

The detection and quantification of trace levels of phenobarbital in environmental matrices require sensitive and specific analytical methods. Various techniques have been developed and optimized for this purpose, primarily for biological and forensic samples, but their principles are applicable to environmental samples like water and soil.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for analyzing barbiturates. It has been used to quantify phenobarbital in waste and surface water with limits of detection (LOD) as low as 1 ng/L. nih.govacs.org Methods often involve an extraction step from the acidified sample, and for some applications, derivatization with reagents like diazomethane (B1218177) may be used before analysis. iaea.org

Liquid Chromatography (LC) Methods:

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method can be enhanced with pre-concentration techniques. One such technique is electromembrane extraction (EME), which has been used to extract phenobarbital from aqueous samples. scielo.brresearchgate.net In one application, this method achieved a limit of quantitation (LOQ) of 25 ng/mL and an LOD of 7.5 ng/mL. scielo.brresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are highly sensitive and selective methods. They are used for detecting phenobarbital in various samples, including soil. nih.govijsra.net High-resolution mass spectrometry (HRMS) coupled with LC can identify barbiturates through their exact mass and isotopic patterns, sometimes utilizing uncommon adducts for enhanced detection in complex matrices. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC coupled with mass spectrometry offers high throughput and sensitivity for barbiturate analysis in samples like urine, which can be adapted for environmental water analysis. ijsra.net

Sample Preparation: Extraction is a critical step. For water samples, direct analysis or pre-concentration is used. For soil, methods often involve solvent extraction (e.g., with methanol) followed by a clean-up and concentration step using solid-phase extraction (SPE). nih.gov

Table 3: Analytical Methods for Phenobarbital Detection

Method Matrix Sample Preparation Limit of Detection (LOD) / Limit of Quantification (LOQ)
GC-MS Water Acidification, Extraction LOD: 1 ng/L nih.govacs.org
GC-MS Biological Fluids Acidification, Extraction, Derivatization Sensitivity: 50 pmoles/mL iaea.org
EME-HPLC-UV Biological Fluids Electromembrane Extraction (pH 9 to pH 13) LOD: 7.5 ng/mL; LOQ: 25 ng/mL scielo.brresearchgate.net
LC-MS Soil Methanol (B129727) Extraction, Solid-Phase Concentration LOQ: 0.5 ppm nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 5,5-diethyl-1-phenylbarbiturate, and how can reaction parameters be optimized to enhance yield?

  • Methodological Answer : The compound is typically synthesized via condensation of diethyl malonate with phenylurea derivatives in alkaline conditions. Key parameters include pH control (9–11) and temperature modulation (60–80°C) to minimize by-products like lactones or isomerized derivatives. Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended for structural validation?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and melting point analysis. Structural validation employs 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., phenyl at N1, diethyl at C5). IR spectroscopy can verify carbonyl stretching frequencies (1650–1750 cm1^{-1}) .

Q. What are the dissociation constants (pKa) of this compound, and how do they influence its solubility in aqueous systems?

  • Methodological Answer : The pKa values (determined via spectrophotometric titration in water) are critical for solubility and formulation. For similar barbiturates, pKa ranges between 7.2–8.1 for the enolic hydroxyl group. Solubility increases at pH > pKa due to deprotonation, which is essential for bioavailability studies .

Advanced Research Questions

Q. How does the 1-phenyl substituent affect the intramolecular isomerization pathways of this compound under basic conditions?

  • Methodological Answer : The 1-phenyl group stabilizes intermediates during isomerization, leading to lactone formation (e.g., α-phenyl-α-allophanyl-7-valerolactone). Reaction pathways are tracked using 1H^1H-NMR kinetics and LC-MS. Isomerization rates correlate with pH and solvent polarity, requiring controlled environments (pH 10–12, ethanol/water mixtures) .

Q. What are the challenges in resolving crystallographic data for this compound, and how can X-ray diffraction parameters be optimized?

  • Methodological Answer : Crystallization is hindered by hygroscopicity and polymorphism. Single-crystal X-ray diffraction requires slow evaporation from anhydrous acetone. Data collection at low temperatures (100 K) with synchrotron radiation improves resolution for heavy atoms (e.g., sodium coordination geometry) .

Q. How do conflicting reports on the stability of this compound in aqueous solutions arise, and what methods reconcile these discrepancies?

  • Methodological Answer : Discrepancies stem from hydrolysis rates under varying ionic strengths (e.g., phosphate vs. carbonate buffers). Accelerated stability studies (40°C/75% RH) with UPLC-TOF/MS identify degradation products (e.g., 5,5-diethylbarbituric acid). Statistical modeling (Arrhenius plots) predicts shelf-life under standard conditions .

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